molecular formula C11H8FN B1391113 5-Fluoro-2-phenylpyridine CAS No. 512171-81-2

5-Fluoro-2-phenylpyridine

Cat. No. B1391113
CAS RN: 512171-81-2
M. Wt: 173.19 g/mol
InChI Key: RGEJQSMOUITDED-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenylpyridine is a chemical compound with the molecular formula C11H8FN . It has a molecular weight of 173.19 g/mol . The compound is an off-white solid at room temperature .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 5-Fluoro-2-phenylpyridine, has been a topic of interest in recent literature . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-phenylpyridine includes a pyridine ring attached to a phenyl group and a fluorine atom . The InChI code for this compound is InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H .


Physical And Chemical Properties Analysis

5-Fluoro-2-phenylpyridine is an off-white solid at room temperature . It has a molecular weight of 173.19 g/mol . The compound has a topological polar surface area of 12.9 Ų and a complexity of 154 .

Scientific Research Applications

Insecticidal and Pesticidal Applications

5-Fluoro-2-phenylpyridine: derivatives have been studied for their potential as insecticides. The compound’s structure allows for the synthesis of various derivatives that exhibit high biological activity against pests like Mythimna separata and Aphis craccivora . These derivatives are synthesized through reactions like Suzuki–Miyaura cross-coupling, which can lead to novel and effective insecticides.

Medicinal Chemistry

In the realm of personalized medicine, fluorinated pyrimidines, which share a structural similarity with 5-Fluoro-2-phenylpyridine , are used to treat cancer. The fluorine atom’s high electronegativity and low propensity for hydrogen bonding make these compounds particularly useful in medicinal applications .

Agricultural Chemistry

5-Fluoro-2-phenylpyridine: is part of the chemical backbone for compounds used in agriculture. Its derivatives have been incorporated into herbicides, fungicides, and plant growth regulators, contributing to the protection of crops and the control of unwanted plant species .

Material Science

This compound serves as an intermediate in the synthesis of materials with specific properties. For example, it can be used to create compounds that form part of advanced chemical intermediates, contributing to the development of new materials with desired characteristics .

Industrial Chemistry

In industrial settings, 5-Fluoro-2-phenylpyridine is involved in the synthesis of complex molecules through reactions like Suzuki coupling. These processes are crucial for creating intermediates used in various industrial applications, including the manufacturing of polymers and other large-scale chemical products .

Analytical Chemistry

The compound is utilized in analytical methods such as NMR, HPLC, LC-MS, and UPLC. It’s an important standard or reference compound in the calibration and validation of analytical instruments, ensuring the accuracy and reliability of chemical analyses .

Future Directions

The future directions in the study of 5-Fluoro-2-phenylpyridine and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications . The development of new synthetic methods and the study of their biological activity could be areas of future research .

properties

IUPAC Name

5-fluoro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEJQSMOUITDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673493
Record name 5-Fluoro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-phenylpyridine

CAS RN

512171-81-2
Record name 5-Fluoro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-fluoropyridine (10.0 g, 56.82 mmol, Aldrich) in tetrahydrofuran (100 ml) was added tetrakis(triphenylphosphine)Pd complex and stirred for 10 min. Then, phenylmagnesium bromide (68.2 ml, 1.00 M in THF, 68.19 mmol) was added drop-wise at 0° C. The mixture was stirred overnight. Then the reaction was diluted with EtOAc (600 ml), and filtered. The filtrate was concentrated and purified by flash chromatography by eluting with 2% EtOAc-Hexane to obtain 6.8 g (69%) of 5-fluoro-2-phenylpyridine.
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10 g
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100 mL
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68.2 mL
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600 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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